

Pirenzepine HCl Hydrate: A Technical Guide for Researchers

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Compound of Interest

Compound Name: Pirenzepine hcl hydrate

Cat. No.: B15073514

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical structure, properties, and pharmacological profile of **Pirenzepine HCl hydrate**. It is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and related fields. This guide details the compound's mechanism of action as a selective M1 muscarinic receptor antagonist, outlines key experimental protocols for its characterization, and visualizes its associated signaling pathways.

Chemical Structure and Properties

Pirenzepine HCl hydrate is the hydrated hydrochloride salt of Pirenzepine, a tricyclic benzodiazepine derivative. It is a white to slightly yellow, crystalline powder. The presence of two basic nitrogen atoms in the piperazine ring allows for the formation of a dihydrochloride salt, which is often supplied as a monohydrate.

Chemical Structure:

- IUPAC Name: 11-[(4-methylpiperazin-1-yl)acetyl]-5,11-dihydro-6H-pyrido[2,3-b][1,2]benzodiazepin-6-one dihydrochloride monohydrate[1]
- Molecular Formula: $C_{19}H_{25}Cl_2N_5O_3$ [3]

- Canonical SMILES:

CN1CCN(CC1)CC(=O)N2C3=CC=CC=C3C(=O)NC4=C2N=CC=C4.O.Cl.Cl

- InChI Key: FFNMBRCFFADNAO-UHFFFAOYSA-N

Physicochemical Properties:

The following table summarizes the key physicochemical properties of **Pirenzepine HCl hydrate**.

Property	Value	Reference
Molecular Weight	442.34 g/mol	[3]
CAS Number	29868-97-1 (dihydrochloride)	
Melting Point	>238 °C (decomposes)	[1]
Solubility	Water: 50 mg/mL	[2]
DMSO: Soluble	[1]	
pKa (Strongest Basic)	7.2 (Predicted)	

Pharmacological Properties

Pirenzepine is a selective antagonist of the M1 subtype of muscarinic acetylcholine receptors. This selectivity is crucial to its therapeutic effects, primarily the reduction of gastric acid secretion, with fewer of the typical anticholinergic side effects associated with non-selective muscarinic antagonists.

Muscarinic Receptor Affinity:

The following table presents the equilibrium dissociation constants (K_i) of Pirenzepine for the five human muscarinic receptor subtypes. Lower K_i values indicate higher binding affinity.

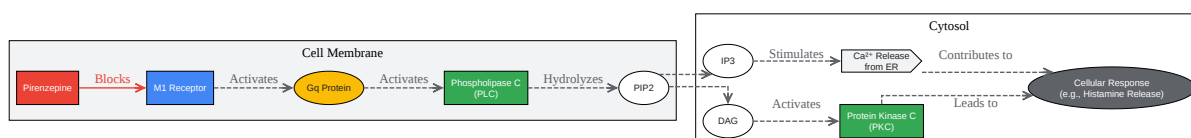
Receptor Subtype	Ki (nM)
M1	11.48
M2	602.56
M3	151.36
M4	199.53

Data is for the free base of Pirenzepine.

Mechanism of Action and Signaling Pathways

Pirenzepine exerts its pharmacological effects by competitively blocking the M1 muscarinic acetylcholine receptor. In the stomach, these receptors are located on enterochromaffin-like (ECL) cells and parasympathetic ganglia. By antagonizing these receptors, Pirenzepine reduces the release of histamine from ECL cells and decreases vagally-stimulated gastric acid secretion from parietal cells.

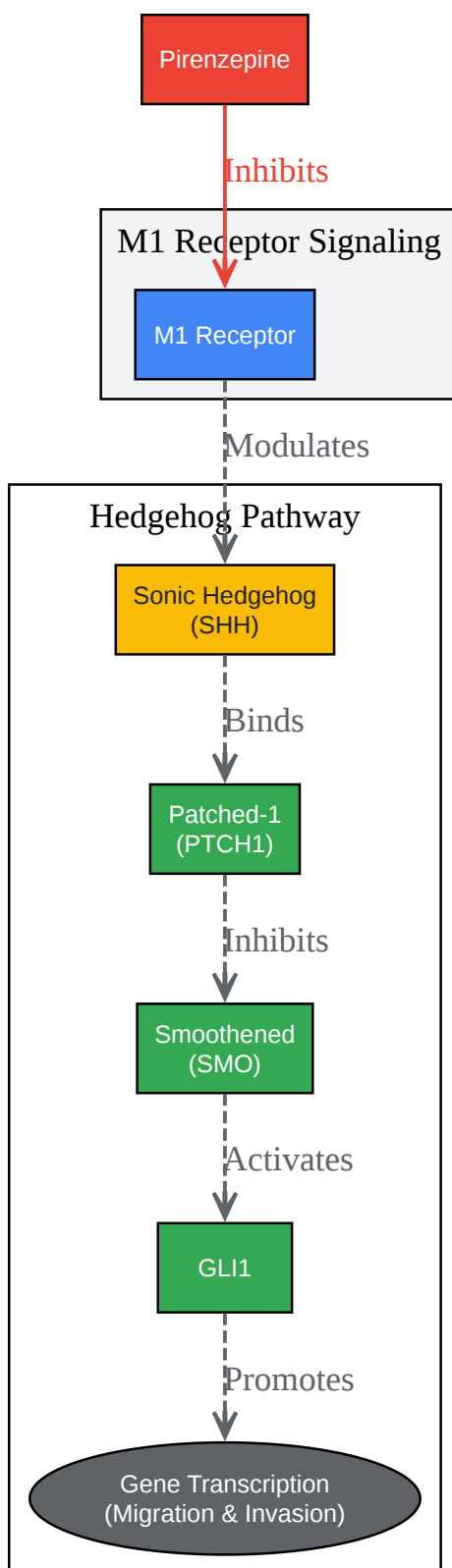
The M1 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq alpha subunit. Blockade of this receptor by Pirenzepine inhibits the canonical Gq signaling cascade.



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Pirenzepine's blockade of the M1-Gq signaling pathway.

Recent studies have also implicated M1 receptor signaling in other pathways, such as the Hedgehog signaling pathway in the context of cancer cell migration and invasion. Pirenzepine has been shown to inhibit this pathway in certain cancer cell lines.



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Inhibitory effect of Pirenzepine on the Hedgehog pathway.

Experimental Protocols

Radioligand Binding Assay for Muscarinic M1 Receptor

This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound for the human M1 muscarinic receptor.[\[1\]](#)[\[4\]](#)[\[5\]](#)

Materials:

- Membrane preparation from cells expressing the human M1 muscarinic receptor.
- [³H]-N-methylscopolamine ([³H]-NMS) as the radioligand.
- **Pirenzepine HCl hydrate** (as a reference compound).
- Test compound.
- Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
- Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
- Scintillation cocktail.
- 96-well microplates.
- Glass fiber filters (GF/C).
- Cell harvester.
- Scintillation counter.

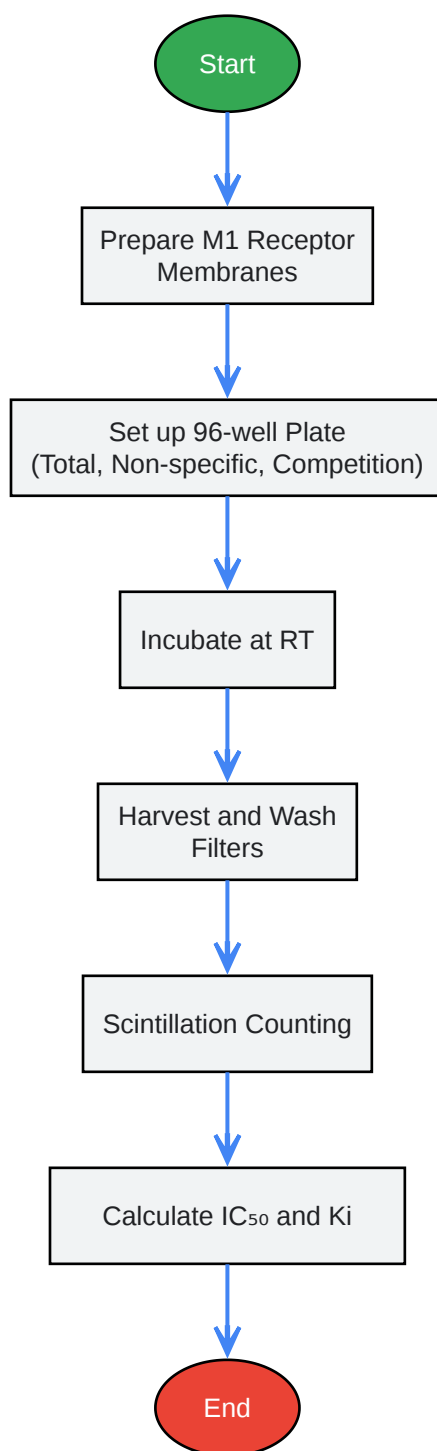
Procedure:

- **Membrane Preparation:** Homogenize cells expressing the M1 receptor in ice-cold lysis buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in assay buffer. Determine the protein concentration using a suitable method (e.g., BCA assay).
- **Assay Setup:** In a 96-well plate, add the following in triplicate:

- Total Binding: 50 μ L of assay buffer, 50 μ L of [3 H]-NMS solution (at a final concentration near its K_d), and 150 μ L of membrane preparation.
- Non-specific Binding: 50 μ L of a high concentration of a non-labeled ligand (e.g., 1 μ M atropine), 50 μ L of [3 H]-NMS solution, and 150 μ L of membrane preparation.
- Competition Binding: 50 μ L of varying concentrations of the test compound (or Pirenzepine), 50 μ L of [3 H]-NMS solution, and 150 μ L of membrane preparation.
- Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.
- Harvesting: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
- Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

Data Analysis:

- Calculate the specific binding by subtracting the non-specific binding from the total binding.
- For competition binding, plot the percentage of specific binding against the logarithm of the test compound concentration.
- Determine the IC_{50} value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
- Calculate the K_i value using the Cheng-Prusoff equation: $K_i = IC_{50} / (1 + [L]/K_d)$, where $[L]$ is the concentration of the radioligand and K_d is its dissociation constant.



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Workflow for the M1 receptor radioligand binding assay.

Measurement of Gastric Acid Secretion in the Anesthetized Rat

This protocol describes a method to measure the effect of Pirenzepine on gastric acid secretion in an anesthetized rat model.[\[2\]](#)[\[6\]](#)[\[7\]](#)

Materials:

- Male Wistar rats (200-250 g).
- Urethane (anesthetic).
- **Pirenzepine HCl hydrate.**
- Pentagastrin (or another secretagogue like histamine or carbachol).
- Saline solution (0.9% NaCl).
- pH meter.
- Peristaltic pump.
- Cannulas.
- Surgical instruments.

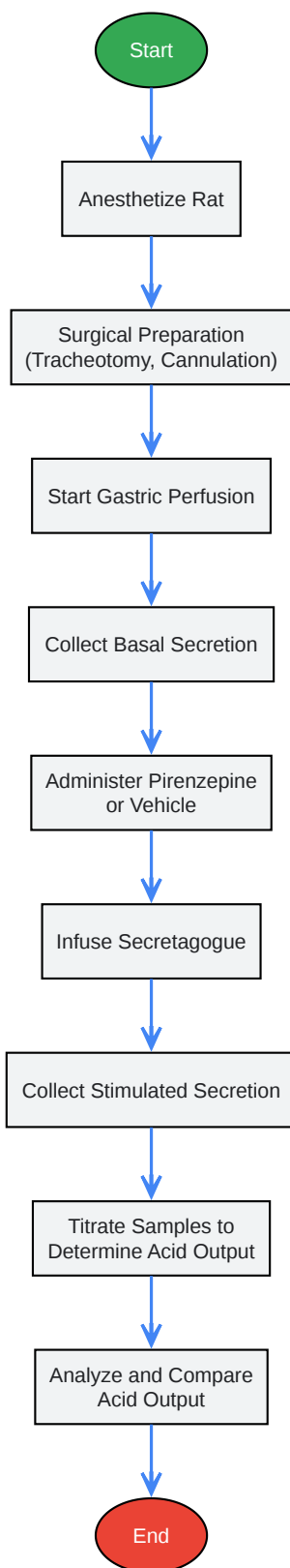
Procedure:

- **Animal Preparation:** Anesthetize the rat with urethane. Perform a tracheotomy to ensure a clear airway.
- **Surgical Procedure:** Make a midline abdominal incision to expose the stomach. Ligate the pylorus and insert a double-lumen cannula through the esophagus into the stomach.
- **Gastric Perfusion:** Perfuse the stomach with saline at a constant rate (e.g., 1 mL/min) using a peristaltic pump. Collect the perfusate every 15 minutes.
- **Basal Secretion:** Collect perfusate for a basal period (e.g., 30-60 minutes) to establish a baseline of acid secretion.

- **Drug Administration:** Administer Pirenzepine (or vehicle control) intravenously or intraperitoneally.
- **Stimulated Secretion:** After a set period, infuse a secretagogue (e.g., pentagastrin) intravenously to stimulate gastric acid secretion.
- **Sample Collection:** Continue to collect the gastric perfusate in 15-minute fractions for the duration of the experiment.
- **Acid Measurement:** Determine the acid concentration in each collected fraction by titration with a standard NaOH solution to a pH of 7.0, or by measuring the pH and calculating the hydrogen ion concentration.

Data Analysis:

- Calculate the acid output for each collection period (concentration \times volume).
- Express the results as the total acid output over a specific time or as a percentage of the basal or stimulated secretion.
- Compare the acid output in the Pirenzepine-treated group to the control group to determine the inhibitory effect.



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Workflow for measuring gastric acid secretion in rats.

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